molecular formula C14H13ClO B1269777 1-(Benzyloxy)-2-(chloromethyl)benzene CAS No. 23915-08-4

1-(Benzyloxy)-2-(chloromethyl)benzene

Cat. No.: B1269777
CAS No.: 23915-08-4
M. Wt: 232.7 g/mol
InChI Key: OFFXBUAZOPRAJX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(chloromethyl)benzene is a useful research compound. Its molecular formula is C14H13ClO and its molecular weight is 232.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Pharmaceutical Industry

  • Intermediate in Organic Synthesis: The compound serves as an important intermediate in organic synthesis. It facilitates the introduction of various functional groups after the removal of the protection group, making it significant in pharmaceutical industries and pesticide preparation (H. We, 2015).

Electrochemical Applications

  • Electrochemical Preparation: Electrooxidative double ene-type chlorination of certain compounds can yield products related to 1-(Benzyloxy)-2-(chloromethyl)benzene. This process is crucial in selective synthesis and has applications in electrochemical preparations (K. Uneyama et al., 1983).

Functional Materials and Polymers

  • Immobilization on Microspheres: Chloromethylated versions of this compound can be used to immobilize molecules on crosslinked polyvinyl alcohol microspheres. This process is important for creating functional microspheres, which have diverse applications (Gao Bao-jiao, 2010).
  • Polymer Synthesis: The compound is used in the synthesis of polymers, such as poly(p-phenylene vinylene) derivatives, which have applications in light-emitting electrochemical cells (LECs) (L. Carvalho et al., 2001).

Benzylation Reactions

  • Benzylation of Alcohols: 2-Benzyloxy-1-methylpyridinium triflate, related to this compound, is used in the benzylation of alcohols. This process is vital in organic chemistry for the synthesis of benzyl ethers (Kevin W. C. Poon & G. Dudley, 2006).

Chemical Modification and Synthesis

  • Chloromethylation of Benzene and Alkylbenzenes: The chloromethylation of benzene and alkylbenzenes, which relates to the compound , is crucial for the preparation of various derivatives used in further chemical syntheses (G. Olah et al., 1976).
  • Preparation of Poly (Chloromethyl) Benzenes: The chloromethylation process is instrumental in the preparation of poly (chloromethyl) benzenes, which have diverse applications in industrial chemistry (M. Kulka, 1945).

Advanced Materials

  • Iodine Capture in Environmental Applications: Carbazole-based porous organic polymers, synthesized using compounds like this compound, show high efficiency in iodine vapor adsorption. This has significant implications for addressing environmental issues related to iodine capture (Shaohui Xiong et al., 2019).

Antimicrobial Applications

  • Antimicrobial Additives in Oils and Fuels: Derivatives of this compound have been studied as antimicrobial additives for lubricating oils and fuels, indicating its potential in preventing microbial contamination in these substances (G. Talybov et al., 2022).

Mechanism of Action

The mechanism of action for the reactions of benzene derivatives involves initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

This compound is classified as dangerous according to the GHS classification . It is combustible and harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . It may cause genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life .

Properties

IUPAC Name

1-(chloromethyl)-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFXBUAZOPRAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340316
Record name 1-(Benzyloxy)-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23915-08-4
Record name 1-(Benzyloxy)-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-2-(chloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 46.5 (0.217 mole) 2-benzyloxybenzyl alcohol (prepared by reaction of 2-hydroxybenzyl alcohol with benzyl chloride in ethanol containing an equimolar amount of potassium t-butoxide at 100° C.) in 100 ml chloroform was added 17.2 g (0.217 mole) pyridine followed by dropwise addition of a solution of 25.8 g (0.217 mole) thionyl chloride in 60 ml chloroform. The resulting mixture was heated at reflux for 1.5 hours, cooled, washed with water, brine and dried (MgSO4). Evaporation of solvent gave 45.8 g crude oil which was distilled in vacuo to yield 40.7 g (81%) of product as a colorless oil, b.p. 141° C.(1 Torr).
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46.5
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81%

Synthesis routes and methods II

Procedure details

The whole of the 2-benzyloxybenzyl alcohol thus obtained was dissolved in 500 ml of tetrahydrofuran, and 85 ml of thionyl chloride were added dropwise, whilst ice-cooling, to the resulting solution. The reaction mixture was then allowed to stand overnight at room temperature, after which it was concentrated by evaporation under reduced pressure to give a dark colored oil. This product was dissolved in toluene, and the solution was decolorized by treating it with silica gel for chromatography followed by filtration. The filtrate was concentrated by evaporation under reduced pressure to give 2-benzyloxybenzyl chloride as a yellow oil, which was used in the following reaction without further purification.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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